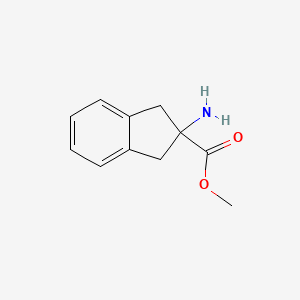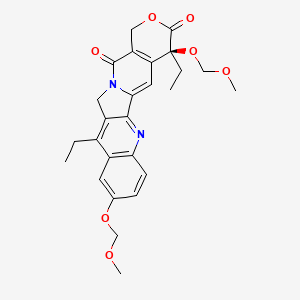
4-アミノ-2-エチニルフェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-ethynylphenol is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a phenol ring. It is a disubstituted phenol, making it a valuable compound in various chemical and biochemical research applications .
科学的研究の応用
4-Amino-2-ethynylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethynylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting from 2-bromo-4-nitrophenol, the nitro group can be reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl). The resulting 4-amino-2-bromophenol can then undergo a Sonogashira coupling reaction with an ethynyl reagent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to yield 4-Amino-2-ethynylphenol .
Industrial Production Methods: Industrial production of 4-Amino-2-ethynylphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
化学反応の分析
Types of Reactions: 4-Amino-2-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium nitrite (NaNO2), hydrochloric acid (HCl), aromatic compounds for coupling
Major Products:
Oxidation: Quinones
Reduction: Ethyl-substituted phenols
Substitution: Azo dyes
作用機序
The mechanism of action of 4-Amino-2-ethynylphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
類似化合物との比較
- 4-Amino-2-ethynylphenol
- 2-Amino-4-ethynylphenol
- 4-Amino-2-phenylphenol
Comparison: 4-Amino-2-ethynylphenol is unique due to the presence of both an amino group and an ethynyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Amino-4-ethynylphenol has the same functional groups but in different positions, leading to variations in reactivity and applications .
特性
IUPAC Name |
4-amino-2-ethynylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVGKBJDDBXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)



![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)
